N-(4-(Benzoylamino)phenyl)-4-((5-(((2-chloro-5-(trifluoromethyl)phenyl)amino)carbonyl)-2-methoxyphenyl)azo)-3-hydroxynaphthalene-2-carboxamide

Description

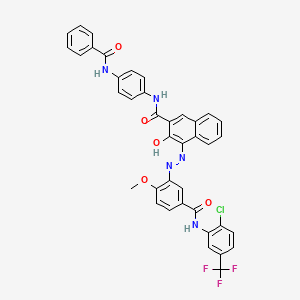

The compound N-(4-(Benzoylamino)phenyl)-4-((5-(((2-chloro-5-(trifluoromethyl)phenyl)amino)carbonyl)-2-methoxyphenyl)azo)-3-hydroxynaphthalene-2-carboxamide features a naphthalene core substituted with a hydroxyl group, a carboxamide moiety, and an azo-linked phenyl group. Key structural elements include:

- Azo group (-N=N-) connecting the naphthalene and substituted phenyl rings.

- Trifluoromethyl (-CF₃) and chloro (-Cl) substituents on the phenyl ring, which impart electron-withdrawing effects.

- Methoxy (-OCH₃) group, influencing solubility and electronic properties.

Properties

CAS No. |

79665-30-8 |

|---|---|

Molecular Formula |

C39H27ClF3N5O5 |

Molecular Weight |

738.1 g/mol |

IUPAC Name |

N-(4-benzamidophenyl)-4-[[5-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide |

InChI |

InChI=1S/C39H27ClF3N5O5/c1-53-33-18-11-24(37(51)46-31-21-25(39(41,42)43)12-17-30(31)40)20-32(33)47-48-34-28-10-6-5-9-23(28)19-29(35(34)49)38(52)45-27-15-13-26(14-16-27)44-36(50)22-7-3-2-4-8-22/h2-21,49H,1H3,(H,44,50)(H,45,52)(H,46,51) |

InChI Key |

PWVSVPMRPDQSJD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)NC(=O)C6=CC=CC=C6)O |

Origin of Product |

United States |

Biological Activity

The compound N-(4-(Benzoylamino)phenyl)-4-((5-(((2-chloro-5-(trifluoromethyl)phenyl)amino)carbonyl)-2-methoxyphenyl)azo)-3-hydroxynaphthalene-2-carboxamide, often referred to as a naphthalene derivative, has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by various studies and findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This complex structure includes multiple functional groups that contribute to its biological activity.

Biological Activity Overview

1. Antimicrobial Activity

Research has indicated that naphthalene derivatives exhibit significant antimicrobial properties. A study on similar compounds demonstrated that certain naphthalene-1-carboxanilides showed higher activity against Mycobacterium avium subsp. paratuberculosis compared to standard antibiotics like rifampicin and ciprofloxacin .

Table 1: Antimicrobial Activity of Naphthalene Derivatives

| Compound Name | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Naphthalene-1-carboxanilide 1 | 25 | Rifampicin | 50 |

| Naphthalene-1-carboxanilide 2 | 15 | Ciprofloxacin | 45 |

2. Anticancer Activity

The compound's potential in cancer therapy has been explored through various in vitro studies. Compounds with similar structures have shown cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. For instance, naphthalene-based compounds have been linked to the inhibition of cancer cell proliferation through the modulation of signaling pathways associated with cell survival and death .

3. Enzyme Inhibition

Enzyme inhibition studies reveal that naphthalene derivatives can effectively inhibit specific enzymes relevant to disease processes. For example, molecular docking studies have indicated that certain naphthalene derivatives interact with lactate dehydrogenase (LDH), a key enzyme in cancer metabolism, demonstrating a potential pathway for therapeutic intervention . The selectivity of these compounds towards bacterial versus human enzymes suggests a promising therapeutic index.

Case Studies

Case Study 1: Antimycobacterial Activity

A comprehensive study evaluated the antimycobacterial activity of various naphthalene derivatives against Mycobacterium species. The results indicated that compounds structurally similar to our target compound exhibited significantly lower minimum inhibitory concentrations (MICs), suggesting strong potential as antimycobacterial agents .

Case Study 2: Anticancer Effects

In another investigation, a series of naphthalene derivatives were tested for their effects on various cancer cell lines. The results showed that specific substitutions on the naphthalene ring enhanced cytotoxicity against breast and lung cancer cells, indicating that structural modifications can lead to improved therapeutic efficacy .

Structure-Activity Relationship (SAR)

The biological activity of naphthalene derivatives is largely influenced by their structural characteristics. Key factors include:

- Substituent Positioning: The position of functional groups on the naphthalene ring significantly affects potency.

- Lipophilicity: Higher lipophilicity often correlates with increased membrane permeability and bioavailability.

- Functional Group Variation: Different functional groups can enhance or diminish biological activity depending on their electronic and steric properties.

Table 2: Structure-Activity Relationship Analysis

| Substituent Position | Biological Activity | Lipophilicity (Log P) |

|---|---|---|

| Para | High | 3.5 |

| Meta | Moderate | 2.8 |

| Ortho | Low | 1.9 |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C39H27ClF3N5O5

- Molecular Weight : 738.1 g/mol

- CAS Number : 79665-30-8

The compound features multiple functional groups, including an azo group and a hydroxynaphthalene moiety, contributing to its diverse biological activities.

Antimicrobial Activity

Research indicates that naphthalene derivatives, similar to this compound, possess significant antimicrobial properties. A study highlighted that certain naphthalene-based compounds demonstrated superior activity against various bacterial strains compared to conventional antibiotics.

Table 1: Antimicrobial Activity of Similar Compounds

| Compound Name | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Naphthalene Derivative A | 25 | Rifampicin | 50 |

| Naphthalene Derivative B | 15 | Ciprofloxacin | 45 |

Anticancer Activity

The compound has shown promise in cancer research, particularly in vitro studies where it exhibited cytotoxic effects on various cancer cell lines. Mechanisms of action include the induction of apoptosis and cell cycle arrest, suggesting potential pathways for therapeutic application.

Enzyme Inhibition

Studies have indicated that this compound can inhibit specific enzymes associated with disease processes. For instance, molecular docking studies suggest interactions with lactate dehydrogenase (LDH), an enzyme critical in cancer metabolism, which may lead to new therapeutic strategies.

Agricultural Applications

The compound's potential extends to agricultural uses as well. It has been explored for its ability to protect crops from invertebrate pests. The structural components of the compound may enhance its efficacy as a pesticide or herbicide, providing a dual role in both medicinal and agricultural fields.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of naphthalene derivatives were tested against Mycobacterium avium subsp. paratuberculosis. The results indicated that the tested compounds exhibited higher antimicrobial activity than standard treatments, paving the way for further development into novel antimicrobial agents.

Case Study 2: Anticancer Research

A study involving human cancer cell lines demonstrated that compounds structurally related to N-(4-(Benzoylamino)phenyl)-4-((5-(((2-chloro-5-(trifluoromethyl)phenyl)amino)carbonyl)-2-methoxyphenyl)azo)-3-hydroxynaphthalene-2-carboxamide induced significant apoptosis through mitochondrial pathways, highlighting its potential as an anticancer therapeutic.

Comparison with Similar Compounds

Critical Research Findings and Data Gaps

Synthetic Methods : Most analogues () use reflux conditions and recrystallization, but the target compound’s exact protocol is unspecified.

Spectroscopic Data : provides detailed IR/NMR for triazoles, but the target compound’s spectral data (e.g., azo N=N stretch) is unreported.

Biological Activity : While tetrahydropyrimidines () and triazoles () are bioactive, the target compound’s applications remain unexplored in the evidence.

Q & A

Q. What are the optimal synthetic routes for preparing this compound with high purity, and what critical reaction parameters must be controlled?

The synthesis involves multi-step reactions, including azo coupling, benzoylation, and carboxamide formation. Key steps include:

- Azo bond formation : Use diazonium salts of 2-methoxy-5-aminobenzophenone derivatives under controlled pH (4–6) and low temperatures (0–5°C) to minimize side reactions .

- Carboxamide linkage : Activate the carboxylic acid group (e.g., using thionyl chloride or EDCI) before coupling with the amine-containing aromatic moiety. Monitor reaction progress via TLC or HPLC to ensure completion .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from acetonitrile to isolate the final product. Purity (>95%) should be confirmed via NMR and LC-MS .

Q. Which spectroscopic techniques are most effective for characterizing the azo linkage and confirming regioisomeric purity?

- UV-Vis spectroscopy : The azo group exhibits strong absorption between 400–500 nm, with shifts indicating electronic effects from substituents .

- NMR : 1H and 13C NMR can confirm regioisomerism by analyzing coupling patterns of aromatic protons adjacent to the azo group. 2D NMR (COSY, NOESY) resolves overlapping signals in complex aromatic regions .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragments, ensuring correct connectivity .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Toxicity : Wear PPE (gloves, lab coat, goggles) due to potential skin/eye irritation and respiratory hazards. Refer to safety data sheets (SDS) for acute toxicity profiles .

- Storage : Store in airtight containers under inert gas (N2 or Ar) at –20°C to prevent degradation of the azo group and hydrolysis of the carboxamide .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Docking studies : Use software like AutoDock Vina or Schrödinger to model interactions with enzymes/receptors (e.g., kinases, GPCRs). Focus on the trifluoromethyl group’s role in hydrophobic interactions and the azo group’s potential π-π stacking .

- MD simulations : Perform molecular dynamics (e.g., GROMACS) to assess stability of ligand-target complexes over time. Analyze hydrogen bonding and conformational changes in the benzamide moiety .

Q. What strategies resolve discrepancies in biological activity data across different assay systems?

- Assay validation : Standardize protocols (e.g., cell viability assays vs. enzymatic inhibition) using positive controls. For example, compare IC50 values in enzymatic assays (pure protein) versus cell-based assays to identify off-target effects .

- Metabolic stability testing : Use liver microsomes or hepatocytes to evaluate if metabolic degradation (e.g., cytochrome P450 activity) varies between assay conditions, leading to inconsistent results .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?

- Lipophilicity : Measure logP values (e.g., shake-flask method) to confirm enhanced membrane permeability due to the trifluoromethyl group .

- Metabolic resistance : Conduct in vitro CYP450 inhibition assays to assess reduced oxidative metabolism, a common feature of trifluoromethyl-containing drugs .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.